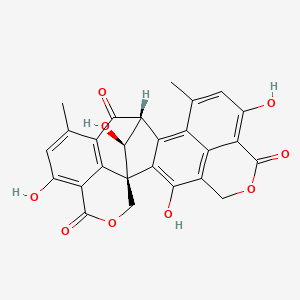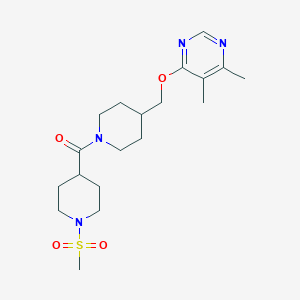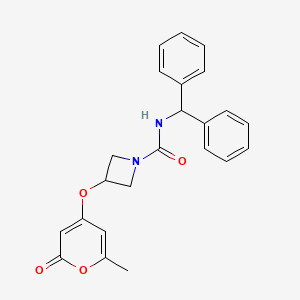![molecular formula C17H17N3O3 B2921546 Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate CAS No. 149454-63-7](/img/structure/B2921546.png)
Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate” appears to be an organic compound based on its name. It likely contains a benzoyl group (C6H5C(O)), a methyl group (CH3), a pyridine ring (C5H4N), and an acrylate group (CH2=CHCOO).
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the benzoyl, methyl, pyridinyl, and acrylate groups. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of the benzoyl, methyl, pyridinyl, and acrylate groups. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. The benzoyl, methyl, pyridinyl, and acrylate groups could all potentially participate in reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
"Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" is utilized in the preparation of multifunctional compounds that serve as synthons for the creation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocycles, highlighting the compound's significance in synthetic organic chemistry for generating diverse molecular architectures (Pizzioli et al., 1998).
Anionic Polymerization
Research also explores the anionic polymerization of acrylates bearing various amino groups, including the study of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" derivatives. This process is instrumental in producing highly isotactic polymers, which are valuable in materials science for their distinct physical properties (Habaue et al., 1997).
RAFT Polymerization
The compound has applications in the controlled radical polymerization, specifically through the reversible addition−fragmentation chain transfer (RAFT) polymerization technique. This approach allows for the synthesis of polymers with controlled molecular weights and low polydispersities, which are crucial for the development of advanced polymeric materials (Mori et al., 2005).
Asymmetric Synthesis
It is involved in the asymmetric synthesis of amino acid derivatives and heterocyclic compounds, serving as a foundational chemical for producing optically active molecules. These molecules have significant applications in pharmaceuticals and agrochemicals, demonstrating the compound's utility in creating biologically active substances (Döbler et al., 1996).
Antimicrobial Activity
Additionally, derivatives of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, which is critical in the fight against resistant bacterial and fungal strains (Elgemeie et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses.
Propiedades
IUPAC Name |
methyl (E)-2-benzamido-3-[(3-methylpyridin-2-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-7-6-10-18-15(12)19-11-14(17(22)23-2)20-16(21)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,19)(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTIOJXQADAUJN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)




![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)

![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)

